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Compound of Interest

Compound Name: (R)-selisistat

CAS No.: 848193-69-1

Cat. No.: B1680143

Get Quote

(R)-Selisistat, also known as (R)-EX-527, is the R-enantiomer of Selisistat (EX-527), a potent

and selective inhibitor of Sirtuin 1 (SIRT1). While the racemate and the (S)-enantiomer of

Selisistat have been investigated for their therapeutic potential in various diseases, including

Huntington's disease and cancer, (R)-selisistat is considered the inactive enantiomer with

significantly less biological activity.[1][2][3] This technical guide provides a detailed overview of

the chemical structure, properties, and relevant experimental context of (R)-selisistat for

researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers
(R)-selisistat is a heterocyclic compound featuring a carbazole core. The chemical details are

summarized in the table below.
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Identifier Value

IUPAC Name
(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-

1-carboxamide[4]

Synonyms (R)-EX-527, EX-527 (R-enantiomer)[5]

CAS Number 848193-69-1

Molecular Formula C₁₃H₁₃ClN₂O

Molecular Weight 248.71 g/mol

SMILES
O=C([C@H]1C(NC2=C3C=C(Cl)C=C2)=C3CC

C1)N

InChI

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-

7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-

3H2,(H2,15,17)/t9-/m1/s1

Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of (R)-
selisistat.

Property Value

Appearance White solid

Solubility DMSO: 100 mg/mL (402.07 mM)

Predicted Density 1.388 g/cm³

Predicted XLogP3 2.5

Predicted pKa (strongest acidic) 14.53

Predicted pKa (strongest basic) -1.9

Biological Activity and Mechanism of Action
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(R)-selisistat is the stereoisomer of the potent SIRT1 inhibitor, (S)-selisistat. SIRT1 is a NAD⁺-

dependent deacetylase that plays a crucial role in various cellular processes, including gene

silencing, DNA repair, and metabolic regulation, by deacetylating histone and non-histone

proteins.

The inhibitory activity of Selisistat is highly stereospecific. The (S)-enantiomer is the active

form, exhibiting potent inhibition of SIRT1 with an IC₅₀ value as low as 38 nM in cell-free

assays. In contrast, (R)-selisistat demonstrates significantly reduced or no inhibitory activity

against SIRT1, with a reported IC₅₀ of > 100 μM. This makes (R)-selisistat an ideal negative

control for in vitro and in vivo studies investigating the effects of SIRT1 inhibition by its active

enantiomer.

The primary mechanism of action of the active (S)-enantiomer involves binding to the SIRT1

enzyme, which in turn prevents the deacetylation of its target substrates. One of the key non-

histone targets of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 by (S)-

selisistat leads to increased acetylation of p53, which can enhance its transcriptional activity

and promote apoptosis.

Signaling Pathway
The following diagram illustrates the established signaling pathway of SIRT1 and the point of

inhibition by Selisistat.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

SIRT1

Nicotinamide

product

p53

deacetylates

NAD+

co-substrate

Acetylated p53

substrate

Apoptosis

promotes

(S)-Selisistat

inhibits

Click to download full resolution via product page

Caption: Simplified SIRT1 signaling pathway showing inhibition by (S)-Selisistat.

Experimental Protocols
Given that (R)-selisistat is primarily used as an inactive control, the relevant experimental

protocols are those designed to assess SIRT1 activity and the downstream cellular effects of its

inhibition.

In Vitro SIRT1 Inhibition Assay
This protocol is designed to measure the inhibitory activity of a compound against recombinant

human SIRT1.

Methodology:
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Enzyme and Substrate Preparation: Recombinant human SIRT1 enzyme and a fluorogenic

peptide substrate (e.g., derived from p53) are prepared in an appropriate assay buffer.

Compound Incubation: (R)-selisistat, (S)-selisistat (as a positive control), and a vehicle

control (e.g., DMSO) are pre-incubated with the SIRT1 enzyme in a 96-well plate.

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide

substrate and NAD⁺.

Incubation: The plate is incubated at 37°C for a defined period (e.g., 45 minutes).

Development: A developer solution is added to stop the enzymatic reaction and generate a

fluorescent signal from the deacetylated substrate.

Fluorescence Measurement: The fluorescence is measured using a plate reader with

appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm

emission).

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against

the logarithm of the compound concentration.

Cell-Based p53 Acetylation Assay
This protocol assesses the ability of a compound to increase the acetylation of p53 in a cellular

context.

Methodology:

Cell Culture: Human cell lines expressing wild-type p53 (e.g., MCF-7 or U2OS) are cultured

to an appropriate confluency.

Compound Treatment: Cells are treated with various concentrations of (R)-selisistat, (S)-

selisistat, and a vehicle control for a specified duration. In some experiments, a DNA

damaging agent can be co-administered to induce p53.

Cell Lysis: Cells are harvested and lysed to extract total protein.

Western Blotting:
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Protein concentrations are determined, and equal amounts of protein are separated by

SDS-PAGE.

Proteins are transferred to a PVDF membrane.

The membrane is blocked and then incubated with primary antibodies specific for

acetylated p53 (e.g., at lysine 382) and total p53.

The membrane is then incubated with a corresponding secondary antibody conjugated to

horseradish peroxidase.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Analysis: The level of acetylated p53 is quantified and normalized to the total p53 level.

The following diagram outlines the workflow for the in vitro SIRT1 inhibition assay.
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Caption: Workflow for an in vitro SIRT1 inhibition assay.

Conclusion
(R)-selisistat is the inactive enantiomer of the potent SIRT1 inhibitor, Selisistat. Its primary

utility in a research and drug development setting is as a negative control to elucidate the
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specific effects of SIRT1 inhibition mediated by its active (S)-enantiomer. A thorough

understanding of its chemical and physical properties, alongside the biological context of SIRT1

signaling, is essential for its proper application in experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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